2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide
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Overview
Description
2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a hydroxyl group at the 7-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically occurs in dry toluene at 140°C, leading to the formation of the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, mechanochemical methods involving the reaction of azinium-N-imines with nitriles in the presence of copper acetate have also been explored .
Chemical Reactions Analysis
Types of Reactions
2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including acting as inhibitors for various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation, cell proliferation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine: Another triazole-fused heterocycle with similar biological activities.
1,2,4-triazolo[1,5-a]pyridine: A closely related compound with a different substitution pattern.
5-methyl-7-hydroxy-1,3,4-triazaindolizine: A similar compound with a methyl group at the 5-position.
Uniqueness
2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets and pathways makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
2266652-86-0 |
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Molecular Formula |
C6H7BrN4O |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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